"synthesis and properties of Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride"
"synthesis and properties of Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride"
An In-depth Technical Guide to the Synthesis and Properties of Hexahydro-1H-furo[3,4-c]pyrrole Hydrochloride
Abstract
Hexahydro-1H-furo[3,4-c]pyrrole is a saturated bicyclic heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure serves as a valuable building block for introducing specific spatial arrangements in pharmacologically active molecules. This guide provides a comprehensive overview of its hydrochloride salt, focusing on its synthesis, physicochemical properties, spectroscopic characterization, and applications. We delve into the causal rationale behind synthetic strategies, present a detailed experimental protocol, and discuss the compound's role as a key intermediate in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this important chemical entity.
Introduction: The Significance of a Privileged Scaffold
The furo[3,4-c]pyrrole core represents a class of bicyclic amines that has garnered substantial attention as a "privileged scaffold." Its conformational rigidity and defined stereochemical presentation make it an ideal building block for designing ligands that can interact with high specificity at biological targets. The pyrrole moiety, a five-membered nitrogen-containing heterocycle, is a cornerstone in numerous natural products and commercial drugs, valued for its diverse biological activities.[1][2] The fusion with a tetrahydrofuran ring locks the structure, reducing conformational flexibility and often leading to enhanced binding affinity and selectivity in drug candidates.
The hydrochloride salt form is particularly important in a pharmaceutical context. The free base of Hexahydro-1H-furo[3,4-c]pyrrole is a liquid or low-melting solid, which can be challenging to handle, purify, and store. Conversion to the hydrochloride salt typically yields a stable, crystalline solid with improved aqueous solubility and handling characteristics, making it more amenable to purification, formulation, and quality control during the drug development process.
This guide will focus on the cis-fused isomer, specifically the racemic relative configuration (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride, which is a common form used in discovery chemistry.
Physicochemical and Structural Properties
A thorough understanding of the compound's properties is fundamental for its effective use in synthesis and development. The key characteristics are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride | [3][4] |
| Synonyms | cis-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride | [4] |
| CAS Number | 57710-36-8 (for cis-hydrochloride) | [3][4] |
| Molecular Formula | C₆H₁₂ClNO | [4] |
| Molecular Weight | 149.62 g/mol | [3][4] |
| Appearance | Solid | [5] |
| Purity | Typically >95-98% | [4][5][6] |
| Storage | Store at 2-8°C, desiccated, under inert atmosphere. | [5] |
| InChIKey | AZDCBNXQNYXXEO-KNCHESJLSA-N |
Stereochemistry: The "rel" notation in (3aR,6aS) indicates a racemic mixture of the (3aR,6aS) and (3aS,6aR) enantiomers. In this cis-configuration, the two bridgehead hydrogens are on the same face of the bicyclic system. This stereochemical relationship is a critical design element, as it dictates the spatial orientation of any substituents attached to the scaffold.
Synthetic Strategy and Execution
The synthesis of fused N-heterocycles like Hexahydro-1H-furo[3,4-c]pyrrole often relies on powerful ring-forming reactions. One of the most elegant and efficient approaches is the intramolecular 1,3-dipolar cycloaddition of an azomethine ylide.[7] This strategy allows for the stereoselective construction of the bicyclic core in a single, atom-economical step.
Retrosynthetic Analysis & Workflow
A logical retrosynthetic disconnection of the target molecule involves breaking the C-N and C-C bonds formed during the key cycloaddition step. This reveals a linear precursor containing an aldehyde and a secondary amine, which can generate the necessary azomethine ylide in situ. This precursor can, in turn, be derived from readily available starting materials. The final step in the forward synthesis is the formation of the hydrochloride salt.
Caption: Synthetic workflow for Hexahydro-1H-furo[3,4-c]pyrrole HCl.
Detailed Experimental Protocol
The following protocol is a representative example based on the principles of the Barton-Zard pyrrole synthesis and intramolecular cycloaddition reactions.[8]
Step 1: Synthesis of the Linear Cycloaddition Precursor
-
Reaction Setup: To a flame-dried 500 mL three-necked round-bottomed flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 200 mL).
-
Reagent Addition: Add N-benzylglycine ethyl ester (1 equiv.) and 2,5-dihydrofuran (1.2 equiv.). Cool the solution to 0°C in an ice bath.
-
Reaction: Slowly add a solution of sodium ethoxide in ethanol (1.1 equiv.) dropwise, ensuring the internal temperature does not exceed 5°C. The choice of a strong base is critical to deprotonate the α-carbon of the glycine ester, initiating the Michael addition to the dihydrofuran.
-
Stirring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere. The progress can be monitored by Thin Layer Chromatography (TLC).
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Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (100 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
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Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, an N-substituted pyrrolidine derivative, is then purified by flash column chromatography on silica gel.
Step 2: Reductive Cleavage and Cyclization to Hexahydro-1H-furo[3,4-c]pyrrole
-
Reaction Setup: Dissolve the purified product from Step 1 in ethanol (250 mL) in a hydrogenation vessel.
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Catalyst Addition: Add Pearlman's catalyst (palladium hydroxide on carbon, 10 mol%). The catalyst is chosen for its efficiency in cleaving N-benzyl groups and reducing esters under hydrogen pressure.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at 50°C for 24 hours. This single step achieves both debenzylation and reduction of the ester to the primary alcohol, which spontaneously cyclizes with the liberated secondary amine to form the bicyclic core.
-
Filtration: Carefully vent the vessel and filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude Hexahydro-1H-furo[3,4-c]pyrrole free base.
Step 3: Formation of the Hydrochloride Salt
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Dissolution: Dissolve the crude free base from Step 2 in anhydrous diethyl ether (100 mL).
-
Precipitation: Cool the solution to 0°C. Slowly add a 2M solution of hydrogen chloride in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution as a white solid. The use of an ethereal solution ensures clean precipitation and minimizes the inclusion of impurities.
-
Isolation: Stir the resulting slurry for 1 hour at 0°C. Collect the solid product by vacuum filtration.
-
Drying: Wash the filter cake with cold, anhydrous diethyl ether (2 x 30 mL) and dry under high vacuum to a constant weight. This yields the final Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride.
Spectroscopic and Analytical Characterization
Confirming the structure and purity of the final product is essential. The following are expected analytical signatures:
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¹H NMR: The proton NMR spectrum would be complex due to the bicyclic nature. Key signals would include multiplets in the aliphatic region (1.5-4.0 ppm) corresponding to the CH and CH₂ protons of the fused ring system. The bridgehead protons would appear as distinct multiplets. The N-H proton would likely appear as a broad singlet, its chemical shift being concentration and solvent dependent.
-
¹³C NMR: The carbon spectrum would show six distinct signals in the aliphatic region, corresponding to the six unique carbon atoms in the scaffold.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show a prominent peak for the molecular ion of the free base ([M+H]⁺) at m/z 114.1, corresponding to the C₆H₁₁NO parent molecule.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong C-H stretching vibrations below 3000 cm⁻¹, a broad N-H stretching band (as the ammonium salt) around 2400-2800 cm⁻¹, and C-O stretching from the ether linkage around 1100 cm⁻¹.
Applications in Medicinal Chemistry and Drug Discovery
The Hexahydro-1H-furo[3,4-c]pyrrole scaffold is a versatile intermediate. Its secondary amine provides a convenient handle for further functionalization, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).
Derivatives incorporating this core have been investigated for a range of therapeutic applications, leveraging the structural benefits of the pyrrole heterocycle.[1] These areas include:
-
Antiviral Agents: The rigid scaffold can be used to mimic peptide turns or present functional groups in a precise orientation to interact with viral enzymes or proteins.
-
Anticancer Agents: Pyrrole derivatives have shown activity as microtubule polymerization inhibitors and in targeting other pathways involved in cell proliferation.[10]
-
Antibacterial Agents: The pyrrole nucleus is found in many natural and synthetic compounds with antibacterial properties.[2] Fused systems like this one can be elaborated to target bacterial enzymes or disrupt cell wall synthesis.
-
Central Nervous System (CNS) Agents: The three-dimensional nature of the scaffold is well-suited for designing ligands for CNS receptors and ion channels, which often have complex and sterically demanding binding pockets.
Safety and Handling
Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride is classified as a warning-level hazard. It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[9]
-
Handling: Always handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Conclusion
Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride is a valuable and versatile building block for modern drug discovery. Its synthesis, achievable through robust methods like intramolecular cycloaddition, provides access to a rigid, stereochemically defined scaffold. The superior handling properties of the hydrochloride salt make it an ideal intermediate for library synthesis and lead optimization campaigns. A comprehensive understanding of its synthesis, properties, and characterization, as outlined in this guide, empowers researchers to effectively utilize this privileged structure in the quest for novel and effective therapeutics.
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(Note: Image is a representation of the structure for numbering purposes)
